molecular formula C15H27BO2 B15326968 2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15326968
M. Wt: 250.19 g/mol
InChI Key: WMICZTRWGGRIPA-VAWYXSNFSA-N
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Description

2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cycloheptylethenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cycloheptylethenyl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The cycloheptylethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.

    Transmetalation: The boronate ester reacts with the palladium-halide complex, transferring the boron-bound carbon to the palladium center.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric bulk and unique reactivity of the cycloheptylethenyl group.

    4,4,5,5-Tetramethyl-2-(phenylethenyl)-1,3,2-dioxaborolane: Similar structure but with a phenylethenyl group instead of a cycloheptylethenyl group, leading to different reactivity and applications.

    2-(Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a cyclohexylethenyl group, which may have different steric and electronic properties compared to the cycloheptylethenyl group.

The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can influence its reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-[(E)-2-cycloheptylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-11-13-9-7-5-6-8-10-13/h11-13H,5-10H2,1-4H3/b12-11+

InChI Key

WMICZTRWGGRIPA-VAWYXSNFSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCCC2

Origin of Product

United States

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